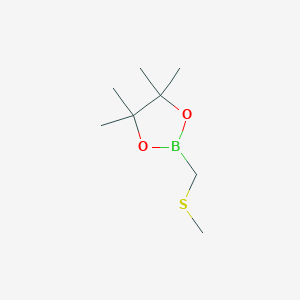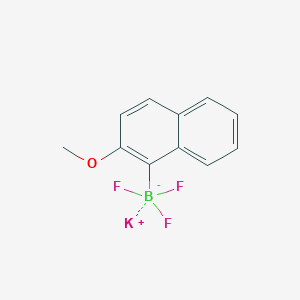
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C11H9BF3KO It is a boron-containing compound that features a trifluoroborate group attached to a methoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide typically involves the reaction of 2-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Reactants: 2-methoxynaphthalene, boron trifluoride etherate, potassium tert-butoxide.
Solvent: Anhydrous tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism by which potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The methoxynaphthalene moiety provides aromatic stability and can participate in π-π interactions, making it useful in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide: Similar structure but with the methoxy group at a different position.
Potassium 2-naphthalenetrifluoroborate: Lacks the methoxy group, making it less versatile in certain reactions.
Potassium trifluoro(naphthalen-2-yl)boranuide: Similar boron-containing compound with different substitution patterns.
Uniqueness
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds in certain applications.
Propiedades
Fórmula molecular |
C11H9BF3KO |
|---|---|
Peso molecular |
264.09 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-methoxynaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
Clave InChI |
GNKBTLYUIQZITQ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC2=CC=CC=C12)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



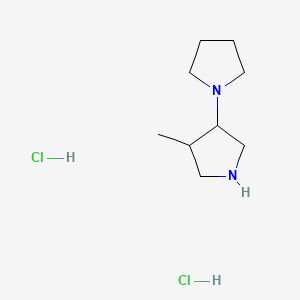
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

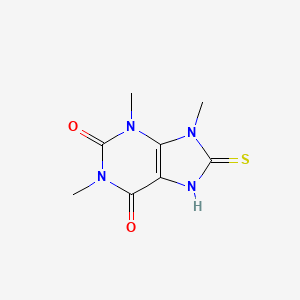
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
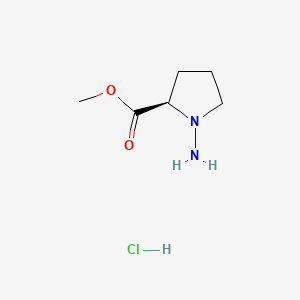
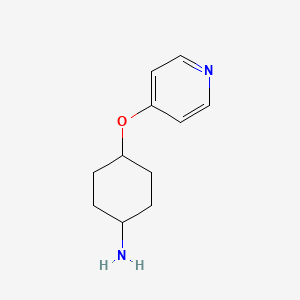

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
